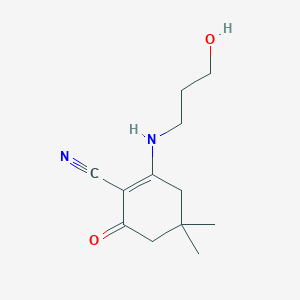
2-(3-Hydroxypropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile is a complex organic compound with a unique structure that includes a hydroxypropylamino group, a dimethyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization. One common method involves the reaction of 4,4-dimethylcyclohexanone with 3-hydroxypropylamine under controlled conditions to introduce the hydroxypropylamino group. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxypropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of 2-(3-Oxopropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile.
Reduction: Formation of 2-(3-Aminopropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Hydroxypropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxypropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Hydroxypropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carboxamide
- 2-(3-Hydroxypropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carboxylate
Uniqueness
2-(3-Hydroxypropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its carboxamide and carboxylate analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
2-(3-hydroxypropylamino)-4,4-dimethyl-6-oxocyclohexene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2)6-10(14-4-3-5-15)9(8-13)11(16)7-12/h14-15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLIUKJAEGAKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C#N)NCCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine](/img/structure/B5170237.png)
![N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide;perchlorate](/img/structure/B5170248.png)

![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N,2,3-trimethylquinoxaline-6-carboxamide](/img/structure/B5170269.png)
![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)


![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![N,N-diethyl-2-[(13-ethyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)oxy]ethanamine](/img/structure/B5170302.png)
